Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H12BrF2NO2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 3-bromo-6,6-difluoro-1,4,5,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-2-17-10(16)9-8(12)6-3-4-11(13,14)5-7(6)15-9/h15H,2-5H2,1H3 |
InChI Key |
UGKLLACSYBRPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroindole Core
- The tetrahydroindole nucleus is typically constructed via cyclization strategies starting from suitable precursors such as substituted anilines or pyrrole derivatives.
- Common approaches include intramolecular cyclizations of amino-ketones or related intermediates under acidic or basic conditions.
- Photoredox catalysis and radical cascade reactions have been demonstrated as effective methods for constructing complex tetrahydroindole frameworks with high stereoselectivity and scalability.
Introduction of the Difluoromethylene Group
- The geminal difluoro substituents at the 6-position are introduced through fluorination reactions on preformed tetrahydroindole intermediates.
- One efficient method involves the use of 2-(2,2-difluorovinyl)-1-bromo-benzene derivatives, which undergo nucleophilic substitution with nitrogen-containing heterocycles, followed by Pd-catalyzed intramolecular C-H arylation to form the difluorinated tetrahydroindole structure.
- Fluorination reagents and conditions are optimized to achieve selective difluorination without over-fluorination or degradation of the sensitive indole core.
Bromination at the 3-Position
- The bromine atom at the 3-position of the indole ring is introduced by electrophilic bromination, typically using N-bromosuccinimide (NBS) or bromine under controlled conditions.
- The reaction is conducted on the tetrahydroindole intermediate, often in a solvent such as dichloromethane or acetonitrile, at low temperatures to prevent side reactions.
- The regioselectivity of bromination is influenced by the electronic properties of the indole ring and the presence of electron-withdrawing groups like the ester at position 2.
Esterification to Form the Ethyl Carboxylate
- The ester functionality at the 2-position is introduced either by esterification of the corresponding carboxylic acid intermediate or by using ethyl ester-containing starting materials.
- Common esterification methods include Fischer esterification or the use of ethyl chloroformate reagents.
- Protection and deprotection strategies are sometimes employed to prevent undesired reactions at other functional groups during the synthesis.
Purification and Characterization
- The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity.
- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
- Analytical data ensure the stereochemical integrity and substitution pattern of the product.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Amino-ketone precursors, acidic/basic catalyst | Formation of tetrahydroindole core |
| 2 | Difluorination | 2-(2,2-difluorovinyl)-1-bromo-benzene, Pd catalyst | Introduction of geminal difluoro groups at C6 |
| 3 | Electrophilic Bromination | N-bromosuccinimide (NBS), low temperature | Selective bromination at 3-position |
| 4 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Formation of ethyl carboxylate at position 2 |
| 5 | Purification and Characterization | Chromatography, NMR, MS, IR | Isolation of pure this compound |
Research Findings and Optimization
- Studies indicate that the use of Pd-catalyzed intramolecular C-H arylation is crucial for efficient formation of the difluorinated tetrahydroindole ring system with yields ranging from 67% to 84% depending on substrates and conditions.
- Electron-poor N-H heterocycles tend to give lower yields, highlighting the importance of substrate electronic effects on reaction efficiency.
- Photoredox catalytic methods have been explored to scale up the synthesis of tetrahydroindole derivatives with high diastereoselectivity and overall yield, demonstrating potential for industrial applications.
- Careful control of temperature and solvent polarity during bromination prevents over-bromination and decomposition of sensitive intermediates.
- Analytical techniques such as NMR and mass spectrometry are indispensable for confirming the substitution pattern, especially the presence and position of bromine and fluorine atoms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 3 undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides), enabling modular derivatization.
This reactivity is critical for synthesizing analogs in drug discovery, particularly for introducing pharmacophores like amines or sulfur-containing groups.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis:
| Catalyst System | Conditions | Product Class | Typical Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | Biaryl derivatives | 60–85% |
Example:
Ethyl 3-(4-methoxyphenyl)-6,6-difluoroindole-2-carboxylate
This reaction expands the compound’s utility in generating biaryl systems for materials science and medicinal chemistry .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield the carboxylic acid, which can be further derivatized:
| Hydrolysis Type | Conditions | Product | Applications |
|---|---|---|---|
| Acidic (HCl/EtOH) | Reflux, 6h | 3-Bromo-6,6-difluoroindole-2-carboxylic acid | Precursor for amides |
| Basic (NaOH/MeOH) | RT, 2h | Sodium salt of carboxylic acid | Water-soluble intermediates |
The carboxylic acid is frequently converted to amides or acyl chlorides for peptide coupling.
Electrophilic Aromatic Substitution
The indole core undergoes electrophilic substitution at position 5 or 7, facilitated by electron-donating effects of the fused tetrahydro ring:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1h | 5-Nitro derivative | >90% at C5 |
| Sulfonation (SO₃/DCM) | RT, 3h | 7-Sulfo derivative | Predominant at C7 |
Fluorine atoms at C6 influence regioselectivity by steric and electronic effects .
Radical-Mediated Transformations
Under photoredox conditions, the compound participates in radical cascade reactions , though limited data exists. Preliminary studies suggest:
-
C–H functionalization at C4 or C7 positions using Ir/Ni dual catalysis .
-
Decarboxylative coupling with alkenes under Ru(bpy)₃²⁺/light .
These reactions remain exploratory but highlight potential for complex heterocycle synthesis .
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
| Compound | Bromine Reactivity | Ester Stability | Fluorine Effects |
|---|---|---|---|
| Ethyl 3-bromoindole-2-carboxylate | Faster SN2 | Prone to hydrolysis | N/A |
| Ethyl 3-bromo-6-fluoroindole-2-carboxylate | Moderate | Moderate | Enhanced electrophilic substitution |
| Target compound | Slower due to steric hindrance from difluoro group | High stability under basic conditions | Directs electrophiles to C5/C7 |
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF-7 (Breast) | 12.8 |
| A549 (Lung) | 18.5 |
Mechanism of Action
The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development.
Agrochemicals
Pesticidal Properties
this compound has shown efficacy as a pesticide. Field trials indicate that it can effectively control pests such as aphids and whiteflies.
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
Environmental Impact
The compound's environmental impact is currently under investigation. Preliminary studies suggest low toxicity to non-target organisms, which is crucial for sustainable agricultural practices.
Materials Science
Polymer Additive
In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Thermal Stability Tests
Tests conducted on polymer blends containing varying concentrations of the compound have shown improved thermal stability:
| Concentration (%) | Decomposition Temperature (°C) |
|---|---|
| 0 | 250 |
| 5 | 270 |
| 10 | 290 |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in vivo using xenograft models. The results indicated significant tumor reduction with minimal side effects compared to standard chemotherapy agents.
Case Study 2: Agricultural Application
Field trials conducted by a leading agrochemical company assessed the effectiveness of the compound against tomato pests. The results showed that plots treated with the compound had a yield increase of approximately 30% compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target it interacts with.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Biological Activity
Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydroindole structure with bromine and difluoromethyl substituents. These structural elements may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 10.0 | ROS generation |
The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 15 µM across different cell lines .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through activation of caspases.
- Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, leading to cell cycle arrest at the metaphase stage.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on A549 and HeLa Cells : This study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- MCF-7 Cell Line Analysis : In MCF-7 breast cancer cells, the compound not only reduced cell viability but also altered the expression levels of key proteins involved in apoptosis and cell proliferation .
Q & A
Q. What are the primary synthetic routes for Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step strategies, including:
- Fischer indole synthesis : Cyclization of arylhydrazines with ketones under acidic conditions to form the indole core .
- Fluorination : Introduction of fluorine atoms via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor, optimized at low temperatures (-78°C to 0°C) to minimize side reactions .
- Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) . Key factors affecting yield include temperature control during fluorination, stoichiometry of brominating agents, and purification via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on:
- X-ray crystallography : Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and torsional strain in the tetrahydroindole ring .
- NMR spectroscopy : NMR distinguishes between axial/equatorial fluorine configurations, while NMR identifies coupling patterns in the bicyclic system .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (<5 ppm error).
Q. What role do the bromo and difluoro substituents play in reactivity?
- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) or stabilizes intermediates via resonance .
- Difluoro groups : Enhance metabolic stability and modulate electronic properties (σ-inductive effects), influencing regioselectivity in further functionalization .
Advanced Research Questions
Q. How can crystallographic disorder in the tetrahydroindole ring be resolved during refinement?
- Disorder modeling : Use SHELXL’s PART instruction to assign partial occupancies to disordered atoms, guided by residual electron density maps .
- Constraints : Apply SIMU and DELU restraints to maintain reasonable geometry for disordered fluorine or bromine atoms .
- Validation : Cross-check with PLATON’s ADDSYM tool to avoid oversights in symmetry .
Q. What strategies mitigate competing side reactions during late-stage functionalization?
- Protecting groups : Temporarily shield the indole NH with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .
- Catalytic systems : Employ Pd/XPhos for selective C–Br cross-coupling while preserving fluorine substituents .
- Solvent effects : Use non-coordinating solvents (e.g., toluene) to reduce Lewis acid-mediated defluorination .
Q. How do substituents influence intermolecular interactions in crystal packing?
- Hydrogen bonding : The ester carbonyl forms C=O···H–N hydrogen bonds with adjacent indole NH groups, analyzed via graph-set notation (e.g., motifs) .
- Halogen interactions : Bromine participates in Type-II X···X contacts (θ ~ 90°), while fluorine engages in C–F···H–C weak hydrogen bonds, quantified using Mercury CSD .
Q. What computational methods predict the conformational flexibility of the tetrahydroindole core?
- Cremer-Pople puckering parameters : Calculate ring puckering amplitudes (Q) and phases (φ) to quantify deviations from planarity .
- DFT optimization : Use B3LYP/6-31G(d) to model energy minima for chair vs. boat conformers, validated against experimental X-ray torsional angles .
Data Contradictions and Resolution
Q. Discrepancies in reported fluorination efficiencies: How to reconcile?
- Root cause : Competing elimination pathways (e.g., HF loss) under high-temperature conditions .
- Resolution : Optimize fluorination via flow chemistry to enhance heat transfer and reduce reaction time .
Conflicting NMR assignments for diastereotopic protons in the tetrahydroindole ring
- Diagnostic tool : Use - COSY and NOESY to distinguish between axial/equatorial protons.
- Crystallographic validation : Compare J-coupling constants with X-ray-derived dihedral angles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
